Aloperin

Übersicht

Beschreibung

Aloperine is a quinolizidine-type alkaloid that was first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used in traditional herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Aloperine has garnered significant attention in recent years for its therapeutic potential in various pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

Wissenschaftliche Forschungsanwendungen

Aloperine has been widely investigated for its therapeutic activities in various fields:

Chemistry: In chemistry, aloperine is studied for its unique chemical structure and reactivity. Researchers explore its potential as a starting material for synthesizing new compounds with improved pharmacological properties .

Biology: In biological research, aloperine is used to study its effects on cellular processes such as cell cycle arrest, apoptosis, and autophagy. It has been found to modulate various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .

Medicine: In medicine, aloperine is investigated for its potential to treat various diseases, including cancer, viral infections, and cardiovascular and inflammatory disorders. Its anti-inflammatory and antioxidant properties make it a promising candidate for developing new therapeutic agents .

Industry: In the industrial sector, aloperine is used in the development of pharmaceuticals and nutraceuticals. Its wide range of biological activities makes it a valuable compound for creating products that promote health and well-being .

Wirkmechanismus

Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties .

Target of Action

Aloperine’s primary targets include various cellular processes and signaling pathways. It has been found to be associated with the modulation of various signaling pathways in different diseases . Aloperine targets lysosomes directly in glioma cells .

Mode of Action

Aloperine exerts therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It inhibits the fusion of autophagosomes with lysosomes and the autophagic flux, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .

Biochemical Pathways

Aloperine affects various critical biological processes and signaling mechanisms, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It induces cell apoptosis and suppresses tumor migration through these signaling pathways .

Result of Action

Aloperine inhibits the proliferation of GBM cells by cell cycle arrest and apoptosis . It also induces paraptosis in GBM, verified by classical gene expression changes . Aloperine has been proven to be an effective therapeutic agent against many human pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

Action Environment

Biochemische Analyse

Biochemical Properties

Aloperine interacts with various enzymes, proteins, and other biomolecules. It is reported to exert therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It has also been found to be associated with the modulation of various signaling pathways in different diseases .

Cellular Effects

Aloperine has a significant impact on various types of cells and cellular processes. It influences cell function by triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It also modulates various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .

Molecular Mechanism

Aloperine exerts its effects at the molecular level through various mechanisms. It is associated with the modulation of various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .

Dosage Effects in Animal Models

The effects of Aloperine vary with different dosages in animal models. Chronic constriction injury (CCI) mediated neuropathic pain mice models were given Aloperine treatment, which produced antinociceptive effects .

Metabolic Pathways

Aloperine is involved in various metabolic pathways. It modulates the PI3K/Akt/mTOR pathway by upregulating or downregulating the levels of participants of this pathway . Aloperine treatment causes inhibition and activation of PI3K/Akt/mTOR to suppress multiple tumors’ growth and reduce the harmful effects of injurious conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aloperine involves several steps, starting from the extraction of the compound from the seeds and leaves of Sophora alopecuroides L. The identified absolute stereochemical structure and configuration of aloperine are crucial for understanding the engaged biological processes and the synthesis of aloperine-based derivatives . The synthetic routes typically involve the isolation of the alkaloid followed by purification processes to obtain the pure compound.

Industrial Production Methods: Industrial production of aloperine involves large-scale extraction from Sophora alopecuroides L. plants. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then subjected to various purification techniques, such as chromatography, to isolate aloperine in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Aloperine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research.

Common Reagents and Conditions: Common reagents used in the reactions involving aloperine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions involving aloperine include various derivatives that have been studied for their enhanced pharmacological activities. These derivatives are often tested for their efficacy in treating different diseases, including cancer and inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include sophoridine, sophocarpine, matrine, oxymatrine, and cytisine . While these compounds also exhibit pharmacological properties, aloperine stands out for its potent anti-inflammatory, antioxidant, antibacterial, and antiviral effects .

Eigenschaften

CAS-Nummer |

56293-29-9 |

|---|---|

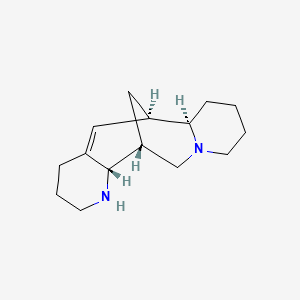

Molekularformel |

C15H24N2 |

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |

InChI |

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1 |

InChI-Schlüssel |

SKOLRLSBMUGVOY-KBUZWXASSA-N |

SMILES |

[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1 |

Isomerische SMILES |

C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4 |

Kanonische SMILES |

C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-epi-aloperine Alop1 compound aloperine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.